3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Description
3-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a benzamide derivative featuring a fluorine substituent at the 3-position of the benzoyl ring and an N-linked 3-(1H-imidazol-1-yl)propyl group.
Properties
CAS No. |
93669-27-3 |
|---|---|
Molecular Formula |
C13H14FN3O |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C13H14FN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18) |
InChI Key |
HRLUVMKWVSMDCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Benzoic Acid
Fluorination at the meta position can be achieved via electrophilic aromatic substitution (EAS). However, regioselectivity challenges often necessitate directing groups. A practical approach involves:
-
Nitration of benzoic acid to 3-nitrobenzoic acid.
-
Reduction to 3-aminobenzoic acid.
-
Schiemann reaction: Diazotization with NaNO₂/HCl followed by treatment with HBF₄ to yield 3-fluorobenzoic acid.
Reaction Conditions :
Alternative Route: Halogen Exchange
Aryl chlorides or bromides can undergo halogen exchange using KF in the presence of catalysts like CuI or Pd(OAc)₂. For example:
Conditions : 150°C, 24 h, sealed tube.
Preparation of 3-(1H-Imidazol-1-yl)propan-1-amine
Alkylation of Imidazole
Imidazole reacts with 3-bromopropylamine hydrobromide under basic conditions:
Optimization Notes :
-
Excess imidazole (1.5 equiv) ensures complete alkylation.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling (EDCI/HOBt)
A standard method for amide synthesis involves activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
Procedure :
-
Dissolve 3-fluorobenzoic acid (1.0 equiv) in DMF.
-
Add EDCI (1.2 equiv) and HOBt (1.1 equiv), stir for 30 min.
-
Add 3-(1H-imidazol-1-yl)propan-1-amine (1.1 equiv), stir at RT for 12–24 h.
-
Purify via column chromatography (ethyl acetate/methanol).
Key Advantages :
Acyl Chloride Route
For acid-sensitive substrates, converting the carboxylic acid to its acyl chloride is preferred:
Steps :
-
Chlorination :
-
Coupling with Amine :
Table 1 : Summary of synthetic methodologies.
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| EDCI/HOBt coupling | EDCI, HOBt, DMF, RT | 70–80 | Mild, no racemization | Requires anhydrous conditions |
| Acyl chloride route | SOCl₂, Et₃N, DCM | 85–90 | High yield, fast reaction | Acid-sensitive substrates fail |
Purification and Characterization
-
Purification : Silica gel chromatography (ethyl acetate:methanol 9:1) or recrystallization from ethanol/water.
-
Characterization :
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to remove the fluoro group or to modify the imidazole ring.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluoro group.
Major Products
Oxidation: Formation of N-oxides of the imidazole ring.
Reduction: Formation of de-fluorinated or modified imidazole derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied as a potential pharmaceutical agent due to its structural components: the imidazole ring and the benzamide moiety. These features contribute to its ability to interact with biological targets, making it a valuable building block for synthesizing new drugs.
Anticancer Properties
Research indicates that 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide may inhibit the activity of certain proteins involved in cancer cell proliferation. For example, it has been shown to modulate the activity of kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells. Inhibition of KSP can lead to apoptosis in cancer cells, suggesting that this compound could be developed into an anticancer therapeutic agent.
Antimicrobial Activity
Compounds with imidazole rings are often associated with antimicrobial properties. Studies have demonstrated that derivatives of imidazole exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for this compound are comparable to established antibiotics, indicating its potential as an antimicrobial agent.
Biological Studies
The biological activities of this compound extend beyond antimicrobial and anticancer effects. The imidazole moiety is known for its role in enzyme catalysis and receptor interactions, making this compound a candidate for studying various biochemical pathways.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes can be leveraged in drug development. For instance, it could serve as a lead compound for designing inhibitors targeting enzymes implicated in diseases such as diabetes or inflammation.
Interaction with Biological Macromolecules
Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have shown that this compound binds effectively to various biological macromolecules, providing insights into its mechanism of action.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps:
Synthetic Routes
The synthesis can be achieved through:
- Benzamide Formation : Starting from benzoyl chloride reacted with 3-(1H-imidazol-1-yl)propylamine.
- Fluorination : Introducing the fluorine substituent can enhance metabolic stability and bioactivity.
Reaction Conditions
Common reagents include:
- Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets, while the fluoro group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Key Properties
The following table summarizes structurally related benzamide derivatives with variations in substituents, molecular weights, and synthetic methodologies:
Key Comparative Observations
Substituent Effects on Bioactivity :
- The trifluoromethyl derivative (Compound 7, ) demonstrated antitumor activity in murine models, suggesting that electron-withdrawing groups enhance pharmacological potency.
- Halogenated analogs (fluoro, chloro, bromo) are synthetically accessible and provide tunable electronic properties for structure-activity relationship (SAR) studies .
Synthetic Accessibility :
- Yields for these compounds vary (e.g., 41% for 3m vs. unquantified yields for others), reflecting challenges in purifying polar imidazole-containing intermediates.
- Common methods include coupling acyl chlorides with amines under basic conditions (e.g., TEA in CH₂Cl₂) .
Nitro and methoxy groups (e.g., ) may influence redox properties and metabolic stability.
Biological Activity
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a compound characterized by a fluorobenzamide structure with an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | C13H14FN3O |
| Molecular Weight | 247.27 g/mol |
| IUPAC Name | 4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide |
| InChI | InChI=1S/C13H14FN3O/c14-12-4-2-11(3-5-12)13(18)16-6-1-8-17-9-7-15-10-17/h2-5,7,9-10H,1,6,8H2,(H,16,18) |
| InChI Key | UDWWHSITWKERNI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)F |
Antimicrobial Activity
Research indicates that derivatives of imidazole and benzamide structures exhibit significant antimicrobial properties. A study evaluating various benzimidazole derivatives found that compounds similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Specifically, the minimum inhibitory concentration (MIC) values were assessed against strains such as Staphylococcus aureus and Escherichia coli, revealing effective antibacterial properties comparable to standard antibiotics like ampicillin and ciprofloxacin .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. In vitro studies have shown that imidazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated significant cytotoxicity against several cancer cell lines, indicating a promising avenue for further investigation in cancer therapeutics .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets. The imidazole ring can chelate metal ions, which may play a crucial role in its mechanism of action against microbial pathogens and cancer cells. Additionally, the fluorine atom may enhance the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological membranes.
Study 1: Antimicrobial Efficacy
In a comparative study of various benzimidazole derivatives, this compound exhibited an MIC of 50 μg/ml against S. aureus, outperforming several other tested compounds. This suggests its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of imidazole derivatives highlighted that compounds structurally related to this compound induced apoptosis in human cancer cell lines at concentrations as low as 10 μM. This study emphasizes the need for further exploration into its therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling 3-fluorobenzoic acid derivatives with 3-(1H-imidazol-1-yl)propylamine via amide bond formation. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI/NHS) and maintaining anhydrous conditions in polar aprotic solvents like DMF. Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments (1.2–1.5 equivalents of coupling agent). Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization is critical .
Q. How can the molecular structure and purity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify imidazole and benzamide proton environments.
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- X-ray crystallography (SHELXL/SHELXS) for absolute configuration determination, particularly if the compound crystallizes in a suitable space group .
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.
- Work under inert atmosphere (N₂/Ar) to avoid moisture-sensitive degradation.
- Store at –20°C in airtight, light-resistant containers with desiccants.
- For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the fluorine substituent and imidazole-propyl linker influence this compound’s biological activity?
- Methodological Answer : The 3-fluoro group enhances lipophilicity and metabolic stability, while the imidazole-propyl chain facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors). To validate, conduct:
- Molecular docking studies (AutoDock Vina) against target proteins (e.g., kinases) to predict binding modes.
- SAR analysis by synthesizing analogs with varied substituents (e.g., chloro, methoxy) and comparing IC₅₀ values in bioassays .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and pH variations. Systematically test solubility in:
- Aqueous buffers (pH 4–9) to simulate physiological conditions.
- Co-solvent systems (e.g., DMSO:PBS) for in vitro assays.
- Thermodynamic solubility assays (shake-flask method) vs. kinetic solubility (nephelometry) to distinguish equilibrium vs. transient solubility .
Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Perform DFT calculations (Gaussian 16) to:
- Calculate Fukui indices for electrophilic/nucleophilic sites.
- Simulate reaction pathways (e.g., imidazole ring alkylation) using solvent continuum models (PCM).
- Validate predictions with experimental LC-MS monitoring of degradation products .
Q. What analytical techniques identify degradation products under accelerated stability conditions?
- Methodological Answer : Subject the compound to:
- Forced degradation (40°C/75% RH for 4 weeks, or UV light exposure).
- LC-MS/MS (Q-TOF) with fragmentation patterns to identify hydrolyzed amide bonds or oxidized imidazole rings.
- Solid-state stability analysis via PXRD to detect polymorphic changes .
Q. How can crystallographic data improve formulation strategies for this compound?
- Methodological Answer : Use SHELXL-refined crystal structures to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
